molecular formula C17H20N2O2S B2378409 N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 2034591-61-0

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2378409
CAS No.: 2034591-61-0
M. Wt: 316.42
InChI Key: RBULOGWBPFXXQS-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic small molecule investigated for its potential as a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel[a]. TRPM8 is the primary cold and menthol sensor in the peripheral nervous system, and its modulation is a significant area of research for managing neuropathic pain conditions, such as cold allodynia, and for mitigating oxaliplatin-induced peripheral neuropathy[b]. The molecular structure of this compound, featuring a tetrahydro-2H-pyran-4-yl group linked to a pyridine ring, is characteristic of scaffolds designed to block the menthol-binding site of TRPM8 with high affinity[c]. Beyond pain research, TRPM8 antagonists have shown research utility in oncology, as TRPM8 activity has been implicated in the proliferation and migration of certain cancer types, including prostate and pancreatic cancers[d]. This compound serves as a crucial pharmacological tool for elucidating the complex physiological and pathophysiological roles of TRPM8-mediated signaling pathways in both neuronal and non-neuronal tissues.

Properties

IUPAC Name

N-[oxan-4-yl(pyridin-3-yl)methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(11-15-4-2-10-22-15)19-17(13-5-8-21-9-6-13)14-3-1-7-18-12-14/h1-4,7,10,12-13,17H,5-6,8-9,11H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBULOGWBPFXXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine derivative: Starting with a pyridine precursor, various functional groups can be introduced through reactions such as halogenation, nitration, or alkylation.

    Construction of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate diols or haloalcohols.

    Attachment of the thiophene ring: Thiophene derivatives can be synthesized through methods like the Gewald reaction or by using thiophene precursors.

    Final coupling: The final step would involve coupling the pyridine, tetrahydropyran, and thiophene derivatives under suitable conditions, often using reagents like coupling agents (e.g., EDC, DCC) and catalysts.

Industrial Production Methods

Industrial production of such compounds would scale up the laboratory methods, optimizing for yield, purity, and cost-effectiveness. This often involves continuous flow chemistry, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the pyridine ring or other reducible functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation of the thiophene ring might yield thiophene sulfoxides or sulfones.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with such structures can act as ligands in catalytic reactions.

    Material Science: They may be used in the synthesis of polymers or as building blocks for advanced materials.

Biology and Medicine

    Drug Development:

    Biological Probes: Used in studying biological pathways and mechanisms.

Industry

    Agriculture: Potential use in developing agrochemicals.

    Electronics: Components in organic electronic devices.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Acetamides

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()
  • Structure: Contains two thiophene rings (one substituted with a cyano group) linked to an acetamide.
  • Key Differences : Lacks the pyridine and tetrahydro-2H-pyran groups present in the target compound.
  • Synthesis: Prepared via a two-step process involving activation of 2-(thiophen-2-yl)acetic acid to its acyl chloride, followed by reaction with 2-aminothiophene-3-carbonitrile.
N-(3-Chloro-4-fluorophenyl)-2-(2-(3-chloro-4-fluorophenyl)-4-methyl-1,3,6-trioxo-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridin-7-yl)acetamide ()
  • Structure : Features a pyrrolo[3,4-c]pyridine core with chloro-fluorophenyl substituents.
  • Key Differences : The rigid polycyclic core contrasts with the target’s flexible tetrahydro-2H-pyran group.
  • Physical Properties: Melting points >300°C, indicating high thermal stability.

Pyridine and Pyran-Modified Analogues

N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogues ()
  • Structure : Thiophene-carboxamide linked to a pyridine ring.
  • Key Differences : Carboxamide vs. acetamide backbone; pyridine substitution at position 2 vs. 3 in the target compound.
  • Synthesis : Utilizes Pd-catalyzed cross-coupling reactions, suggesting possible routes for modifying the target compound’s pyridine or thiophene groups .
2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)acetamide ()
  • Structure : Shares the tetrahydro-2H-pyran group but includes a chloro-ethyl substituent.
  • Key Differences : Lacks aromatic pyridine and thiophene moieties.
  • Applications : Used as a building block in chemical synthesis, highlighting the pyran group’s utility in modulating steric and electronic properties .

Pharmacologically Active Analogues

Triazol-3-yl Sulfanyl Acetamides ()
  • Structure : Pyridin-4-yl and triazole rings linked to acetamide.
  • Bioactivity : Demonstrated antimicrobial and anti-inflammatory activities, with electron-withdrawing groups enhancing efficacy.
  • Implications : The target compound’s pyridin-3-yl and thiophen-2-yl groups may similarly influence bioactivity, though positional differences (3-yl vs. 4-yl) could alter receptor interactions .
N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide ()
  • Structure : Combines pyrazole, pyridine, and thiophene-3-yl groups.
  • Key Differences : Thiophene substitution at position 3 vs. 2 in the target compound.
  • Implications : Substitution position on thiophene may affect π-π stacking or hydrogen bonding in biological targets .

Structural and Functional Implications

Substituent Effects

  • Thiophene Position : Thiophen-2-yl (target) vs. thiophen-3-yl () substitutions may alter electronic distribution and intermolecular interactions.
  • Pyridine Orientation : Pyridin-3-yl (target) vs. pyridin-4-yl () groups could influence binding to enzymes or receptors due to differences in dipole moments or steric hindrance.

Biological Activity

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and biological activity, drawing from various research studies and data.

Compound Structure and Synthesis

The compound features a pyridine ring , a tetrahydropyran moiety , and a thiophene ring , which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyridine Derivative : Starting with a pyridine precursor, functional groups are introduced through halogenation or alkylation.
  • Construction of the Tetrahydropyran Ring : Achieved via cyclization reactions with appropriate diols.
  • Attachment of the Thiophene Ring : Synthesized through methods like the Gewald reaction or using thiophene precursors .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on related tetrahydropyran derivatives have shown activity against various cancer cell lines, suggesting potential mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cellular signaling pathways. For example, tetrahydropyran-containing compounds have been noted for their ability to inhibit DNA-PK, a key enzyme in DNA repair mechanisms. This inhibition could enhance the efficacy of chemotherapeutic agents when used in combination therapies .

Neuropharmacological Effects

Given the structural similarities with compounds that modulate neurotransmitter systems, there is potential for neuropharmacological activity. Compounds containing both pyridine and tetrahydropyran rings have been studied for their effects on NMDA receptors, which play critical roles in synaptic transmission and plasticity .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitumor Activity : A study demonstrated that tetrahydropyran derivatives showed significant cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values in the micromolar range .
    CompoundCell LineIC50 (µM)
    Tetrahydropyran derivative AHeLa15
    Tetrahydropyran derivative BMCF-710
  • DNA-PK Inhibition : Another study highlighted that certain derivatives inhibited DNA-PK activity effectively, leading to enhanced sensitivity of cancer cells to radiotherapy .
  • Neurotransmitter Modulation : Research into similar compounds revealed their potential as NMDA receptor modulators, indicating possible applications in treating neurodegenerative diseases .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:
The synthesis requires precise control of reaction conditions:

  • Temperature : Elevated temperatures (e.g., 80–100°C) are often necessary for cyclization or coupling steps but must avoid thermal degradation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide bond formation, while toluene or ethanol may stabilize intermediates .
  • Catalysts : Triethylamine or Pd-based catalysts facilitate coupling reactions, particularly for thiophene or pyridine moieties .
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization is essential to isolate the target compound from by-products .

Basic: Which analytical techniques are essential for confirming the structural identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra verify substituent positions (e.g., pyridine, tetrahydro-2H-pyran, and thiophene groups) and confirm stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for sulfur or chlorine atoms .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typical for pharmacological studies) .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions using liver microsomes to identify species-specific metabolism differences .
  • Data normalization : Apply statistical tools (e.g., Z-score) to harmonize results from high-throughput vs. low-throughput assays .

Advanced: What computational strategies are recommended to predict binding modes and affinity with target proteins?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridine/thiophene groups and active sites (e.g., kinase domains) .
  • Molecular Dynamics (MD) simulations : Assess binding stability (50–100 ns trajectories) under physiological conditions to identify key hydrogen bonds or π-π interactions .
  • Free-energy perturbation (FEP) : Quantify the impact of structural modifications (e.g., tetrahydro-2H-pyran substitution) on binding energy .

Advanced: How does the tetrahydro-2H-pyran-4-yl group influence the compound’s pharmacokinetic profile?

Answer:

  • Lipophilicity : The pyran ring increases logP, enhancing membrane permeability but potentially reducing aqueous solubility (measured via shake-flask method) .
  • Metabolic resistance : The saturated oxygen ring resists oxidative metabolism compared to aromatic ethers, as shown in hepatic microsome assays .
  • Stereochemical impact : The chair conformation of the pyran ring affects binding pocket compatibility, validated via NOESY NMR .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

Side Reaction Mitigation Strategy
Thiophene oxidationUse inert atmosphere (N2/Ar) and antioxidants (e.g., BHT) .
Amide hydrolysisControl pH (neutral to slightly acidic) and avoid prolonged heating .
Pyridine ring alkylationOptimize stoichiometry of alkylating agents and monitor via TLC .

Advanced: What structural modifications to the thiophen-2-yl moiety could enhance target selectivity?

Answer:

  • Electron-withdrawing substituents : Introduce -NO2 or -CF3 groups to modulate electron density and improve binding to electrophilic enzyme pockets .
  • Bioisosteric replacement : Substitute thiophene with furan or pyrrole to maintain ring size while altering H-bonding capacity (tested via SAR studies) .
  • Pro-drug approaches : Incorporate ester linkages to improve bioavailability, with hydrolysis monitored via LC-MS .

Advanced: How can in vitro/in vivo models be optimized to evaluate therapeutic potential?

Answer:

  • In vitro : Use 3D tumor spheroids for cytotoxicity assays to mimic tissue penetration dynamics .
  • In vivo : Employ pharmacokinetic-pharmacodynamic (PK/PD) modeling in rodent models, with dose adjustments based on AUC0–24h data .
  • Toxicity screening : Perform hERG channel inhibition assays and micronucleus tests to assess cardiac and genotoxic risks .

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